molecular formula C23H30N4O4S2 B2865093 N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide CAS No. 1396862-78-4

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

Cat. No. B2865093
CAS RN: 1396862-78-4
M. Wt: 490.64
InChI Key: CTGJBSPVGZZFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H30N4O4S2 and its molecular weight is 490.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The chemical compound has been involved in the synthesis and characterization of new Schiff bases derived from sulfamethoxazole and sulfisoxazole, showing enzyme inhibition properties through spectrophotometric assays. These bases were characterized using FT-IR, 1H-13C NMR, and LC-MS, demonstrating inhibition on several enzymes like cholesterol esterase, tyrosinase, and α-amylase (Alyar et al., 2019).

Antitumor Activity

Research on novel 6-chloro-1,1-dioxo-1,4,2-benzodithiazine derivatives has shown significant in vitro antitumor activity. These compounds have been tested in the National Cancer Institute's antitumor screening, with some showing remarkable activity and selectivity for certain cell lines, providing insights into structure-activity relationships (Brzozowski et al., 2003).

Antimicrobial Activity

A series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide compounds have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed potent activity against a panel of Gram-positive and Gram-negative bacteria and fungi, outperforming reference drugs in some cases (Ghorab et al., 2017).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S2/c1-25(2)23(21-17-26(3)22-9-5-4-8-20(21)22)16-24-33(30,31)19-12-10-18(11-13-19)27-14-6-7-15-32(27,28)29/h4-5,8-13,17,23-24H,6-7,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGJBSPVGZZFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)N4CCCCS4(=O)=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

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